molecular formula C30H46O3 B1662187 Seocalcitol CAS No. 134404-52-7

Seocalcitol

Cat. No.: B1662187
CAS No.: 134404-52-7
M. Wt: 454.7 g/mol
InChI Key: LVLLALCJVJNGQQ-SEODYNFXSA-N
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Description

Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D. It has been investigated for its potential therapeutic applications, particularly in the treatment of various cancers. This compound is designed to mimic the effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, but with reduced calcemic activity, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Seocalcitol, also known as EB1089, is a synthetic analog of Vitamin D . The primary target of this compound is the Vitamin D3 receptor . This receptor is a transcription factor that mediates the action of Vitamin D3 by controlling the expression of hormone-sensitive genes .

Mode of Action

This compound binds to the Vitamin D3 receptor with a dissociation constant (Kd) of 0.27 nM . This binding interaction triggers a series of intracellular events, leading to changes in the expression of hormone-sensitive genes .

Biochemical Pathways

It is known that the vitamin d3 receptor, the primary target of this compound, plays a crucial role in calcium homeostasis and bone metabolism . Therefore, it can be inferred that this compound may influence these pathways.

Pharmacokinetics

A study has shown that this compound favors absorption directly to the portal blood due to the moderate lipophilicity of the molecule . The lymphatic and portal transport of this compound was found to be significantly higher when dissolved in a long-chain triglyceride (LCT) solution compared to a propylene glycol (PG) solution .

Result of Action

This compound has been shown to inhibit growth, induce differentiation, and induce apoptosis of cancer cell lines in vitro . It can also inhibit the growth of pancreatic cancer xenografts in vivo . Clinical trials have shown inconsistent results, and further studies are necessary to determine the cytostatic activity of this agent in minimal disease states .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation in which this compound is dissolved can significantly impact its absorption and transport . Specifically, this compound dissolved in an LCT solution showed higher lymphatic and portal transport compared to a PG solution .

Biochemical Analysis

Biochemical Properties

Seocalcitol plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium homeostasis and cell proliferation . This compound binds to VDR with high affinity, leading to the modulation of gene expression. Additionally, this compound has been shown to interact with enzymes such as 24-hydroxylase, which is involved in the metabolism of vitamin D .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to induce differentiation and inhibit the proliferation of cancer cells, including hepatocellular carcinoma and breast cancer cells . This compound influences cell signaling pathways by modulating the activity of VDR, leading to changes in gene expression and cellular metabolism. It also affects cell cycle regulation and apoptosis, contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to VDR, which subsequently forms a complex with retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene transcription . This compound also modulates the activity of enzymes involved in vitamin D metabolism, such as 24-hydroxylase, and influences the expression of genes related to cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its activity over extended periods . Its degradation products and long-term effects on cellular function have also been investigated. In vitro and in vivo studies have demonstrated that this compound can induce sustained changes in gene expression and cellular metabolism, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth and induce differentiation in cancer cells . Higher doses may lead to adverse effects such as hypercalcemia, which is a common side effect of vitamin D analogues . The therapeutic window for this compound is therefore critical for its safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to vitamin D metabolism. It is metabolized by enzymes such as 24-hydroxylase, which converts it into inactive metabolites . This compound also affects metabolic flux and metabolite levels by modulating the expression of genes involved in calcium homeostasis and cell proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed via the portal blood and lymphatic system, with long chain triglycerides (LCT) enhancing its lymphatic transport . This compound also interacts with binding proteins and transporters that facilitate its distribution to target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects by binding to VDR and modulating gene expression . This compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seocalcitol involves several key steps:

    Wittig Reaction: The vitamin D-derived aldehyde is reacted with 3-(methoxycarbonyl)-2-propenyl-1-idene triphenylphosphorane to produce a dienoate ester.

    Addition of Ethyllithium: The ester group of the dienoate ester is treated with ethyllithium to form a tertiary alcohol.

    Photochemical Isomerization: The 5-6 double bond of the tertiary alcohol is isomerized to produce the (5Z)-isomer.

    Desilylation: The final step involves desilylation using tetrabutylammonium fluoride in tetrahydrofuran.

Industrial Production Methods: this compound is prepared for injections by diluting a stock solution (4 mM in isopropanol) into the carrier Solutol HS 15. The Solutol-diluted this compound is stored as aliquots in sealed glass vials under nitrogen gas at 4°C .

Chemical Reactions Analysis

Types of Reactions: Seocalcitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce dehydroxylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 1α,25-dihydroxyvitamin D3
  • Alfacalcidol
  • Calcipotriol

Seocalcitol’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine.

Biological Activity

Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D that has garnered attention for its potential anti-cancer properties. Unlike traditional vitamin D, this compound exhibits significantly lower calcaemic effects while maintaining potent biological activity in regulating cell growth and differentiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and case analyses.

This compound operates primarily through the activation of the vitamin D receptor (VDR), which is expressed in various tissues, including cancer cells. The compound has been shown to:

  • Inhibit Proliferation : this compound is reported to be 50–200 times more effective than 1α,25-dihydroxyvitamin D₃ in inhibiting the proliferation of cancer cell lines in vitro and in vivo .
  • Induce Differentiation : It promotes differentiation in various cancer types, leading to reduced tumor growth and metastasis .
  • Regulate Gene Expression : The compound influences the expression of genes associated with cell cycle regulation and apoptosis, such as GADD45α and p21 .

Phase II Trials

A pivotal phase II study evaluated the efficacy of this compound in patients with advanced hepatocellular carcinoma (HCC). The study involved 56 patients treated with oral this compound for up to one year. Key findings included:

  • Response Rates :
    • Complete Response (CR): 2 patients
    • Stable Disease (SD): 12 patients
    • Progressive Disease (PD): 19 patients
  • Survival Data :
    • Median survival was approximately 207 days.
    • One-year survival rate: 28.6%
    • Two-year survival rate: 5.4% .

Table 1: Outcomes in Patients with Advanced HCC

Best ResponseNo. of Patients
Complete Response2
Stable Disease12
Progressive Disease19
Not Assessed23
Time to Progression (median)84.5 days
Median Survival207 days

Other Cancer Types

In addition to HCC, this compound has been studied in other malignancies:

  • Pancreatic Cancer : A phase II trial involving 36 patients showed no objective responses; however, five patients achieved stable disease for a median duration of 168 days .
  • Breast Cancer : Preclinical studies indicated that this compound could inhibit tumor growth and metastasis in animal models .

Case Study: Advanced HCC Patient

One notable case involved a 77-year-old male patient with cirrhosis who achieved CR after 24 weeks on this compound. His treatment was marked by fluctuations in alpha-fetoprotein levels and a significant reduction in tumor size over time .

Case Study: Pancreatic Cancer Patient

In another instance, a patient with advanced pancreatic cancer experienced stable disease after eight weeks of treatment; however, the overall prognosis remained poor due to disease progression factors .

Safety Profile

This compound is generally well-tolerated, with hypercalcaemia being the most common side effect. Dosage adjustment is crucial to manage calcium levels effectively during treatment. Most patients tolerated doses ranging from 10 to 15 μg per day without severe adverse effects .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLLALCJVJNGQQ-SEODYNFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025740
Record name Seocalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134404-52-7
Record name Seocalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134404-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seocalcitol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134404527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seocalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0OZ0D9223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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